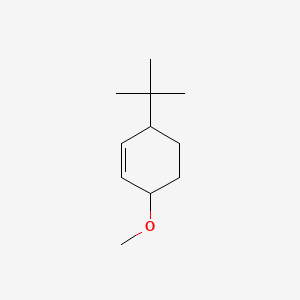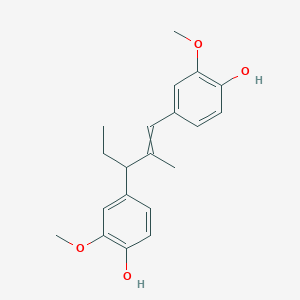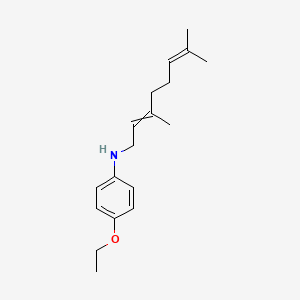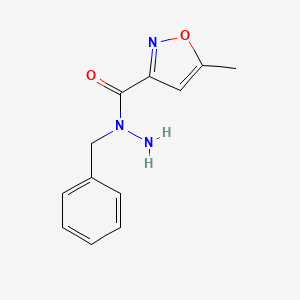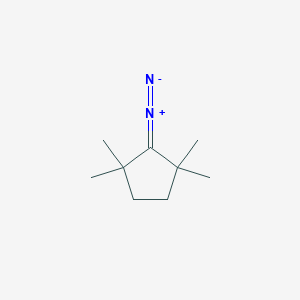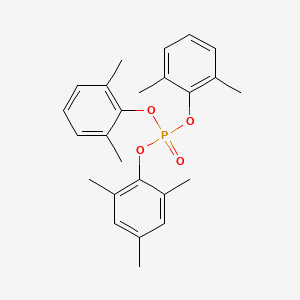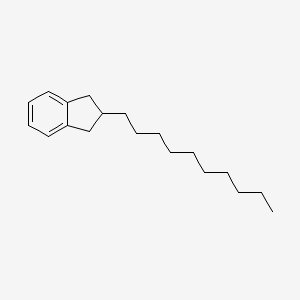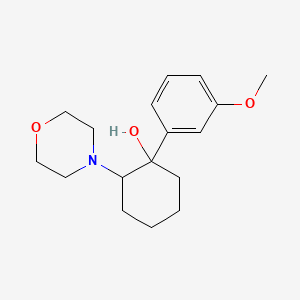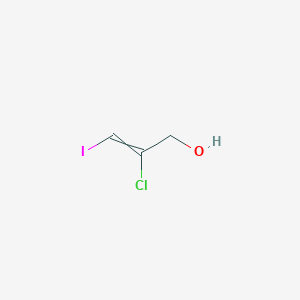
2-Chloro-3-iodoprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-iodoprop-2-en-1-ol is an organic compound with the molecular formula C3H4ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a propenyl alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodoprop-2-en-1-ol typically involves the halogenation of propenyl alcohol derivatives. One common method is the reaction of propenyl alcohol with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-iodoprop-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-Chloro-3-iodoprop-2-enal or 2-Chloro-3-iodoprop-2-enoic acid.
Reduction: Formation of 2-Chloro-3-iodopropanol.
Aplicaciones Científicas De Investigación
2-Chloro-3-iodoprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive halogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-iodoprop-2-en-1-ol involves its reactivity with various biological and chemical targets. The halogen atoms can participate in electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. This reactivity can be harnessed in biochemical assays and drug development.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-bromoprop-2-en-1-ol: Similar structure but with bromine instead of iodine.
2-Chloro-3-fluoroprop-2-en-1-ol: Similar structure but with fluorine instead of iodine.
2-Chloro-3-iodopropanol: Lacks the double bond present in 2-Chloro-3-iodoprop-2-en-1-ol.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and potential for diverse applications. Its structure allows for selective functionalization, making it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
72921-41-6 |
|---|---|
Fórmula molecular |
C3H4ClIO |
Peso molecular |
218.42 g/mol |
Nombre IUPAC |
2-chloro-3-iodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H4ClIO/c4-3(1-5)2-6/h1,6H,2H2 |
Clave InChI |
JGTBIYCUWMWNFP-UHFFFAOYSA-N |
SMILES canónico |
C(C(=CI)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


